molecular formula C11H13B B3315112 2-Bromo-3-(2,4-dimethylphenyl)-1-propene CAS No. 951891-69-3

2-Bromo-3-(2,4-dimethylphenyl)-1-propene

Cat. No.: B3315112
CAS No.: 951891-69-3
M. Wt: 225.12 g/mol
InChI Key: ZGDCVWKXXRTXNS-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,4-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and a 2,4-dimethylphenyl group attached to a propene backbone. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,4-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2,4-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,4-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Hydrogen bromide (HBr) or bromine (Br2) in inert solvents.

    Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

Major Products

    Substitution: Formation of 3-(2,4-dimethylphenyl)-1-propanol or 3-(2,4-dimethylphenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(2,4-dimethylphenyl)propane.

    Elimination: Formation of 2,4-dimethylstyrene.

Scientific Research Applications

2-Bromo-3-(2,4-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,4-dimethylphenyl)-1-propene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates can undergo further transformations leading to the desired products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-phenyl-1-propene: Lacks the methyl groups on the phenyl ring, leading to different reactivity and steric effects.

    3-Bromo-2-(2,4-dimethylphenyl)-1-propene: Positional isomer with the bromine atom at a different location, affecting its chemical behavior.

    2-Chloro-3-(2,4-dimethylphenyl)-1-propene: Chlorine atom instead of bromine, resulting in different reactivity due to the halogen’s properties.

Uniqueness

2-Bromo-3-(2,4-dimethylphenyl)-1-propene is unique due to the presence of both bromine and the 2,4-dimethylphenyl group, which influence its reactivity and potential applications in organic synthesis. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDCVWKXXRTXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252319
Record name 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-69-3
Record name 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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